1-Propylpiperidine hydrochloride
Description
1-Propylpiperidine hydrochloride (CAS: 17874-62-3) is a piperidine derivative with a propyl substituent at the nitrogen atom, forming a hydrochloride salt. Its molecular formula is C₈H₁₇N·HCl, with a molecular weight of approximately 163.68 g/mol (calculated from free base data + HCl). The compound is primarily utilized in pharmacological research, particularly as a dopamine D₂ receptor antagonist . Key applications include studies on pharmacokinetics and drug metabolism, such as in vivo clearance modeling in humans and rats .
Properties
CAS No. |
17874-62-3 |
|---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.69 g/mol |
IUPAC Name |
1-propylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-2-6-9-7-4-3-5-8-9;/h2-8H2,1H3;1H |
InChI Key |
GFCBSUWRIBEWBM-UHFFFAOYSA-N |
SMILES |
CCCN1CCCCC1.Cl |
Canonical SMILES |
CCCN1CCCCC1.Cl |
Other CAS No. |
17874-62-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
OSU-6162 Hydrochloride (PNU-96391)
- Structure : (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride .
- Molecular formula: C₁₅H₂₃NO₂S·HCl; MW: 317.87 g/mol .
- Pharmacological Use : Dopamine stabilizer with applications in central nervous system (CNS) studies, such as modulating cocaine self-administration in animal models .
- Pharmacokinetics :
- Safety: Limited hazard data; classified as hazardous in research settings .
Key Difference : The addition of a 3-(methylsulfonyl)phenyl group enhances receptor specificity compared to the simpler 1-propylpiperidine hydrochloride, altering its pharmacokinetic and therapeutic profile .
4-Methylpiperidine Hydrochloride
- Structure : Piperidine with a methyl group at the 4-position.
- Molecular formula : C₆H₁₃N·HCl; MW : ~137.63 g/mol .
- Comparison : The methyl substituent reduces steric hindrance compared to the bulkier propyl group in 1-propylpiperidine hydrochloride, likely affecting binding affinity and metabolic stability. Safety and pharmacokinetic data are unavailable .
Prilocaine Hydrochloride
- Structure: Contains a toluidine backbone and propylamino group.
- Molecular formula : C₁₃H₂₀N₂O₂·HCl; MW : 256.77 g/mol .
- Pharmacological Use : Local anesthetic with rapid onset .
- Regulatory Standards : Complies with USP specifications for purity and melting range .
Key Difference : Unlike 1-propylpiperidine hydrochloride, prilocaine’s aromatic toluidine moiety enables membrane stabilization, highlighting how structural variations dictate therapeutic function .
1-(2-Chloroethyl)piperidine Hydrochloride
- Structure : Piperidine with a 2-chloroethyl substituent.
- Molecular formula : C₇H₁₄ClN·HCl; MW : 188.56 g/mol .
Comparison : The chloroethyl group introduces electrophilic reactivity absent in 1-propylpiperidine hydrochloride, making it more suitable for synthetic chemistry than receptor-targeted applications .
Data Table: Structural and Functional Comparison
Research Findings and Pharmacokinetic Insights
1-Propylpiperidine Hydrochloride :
OSU-6162 Hydrochloride :
- Enhanced dopamine D₂ receptor binding due to the sulfonylphenyl group, enabling precise modulation of CNS activity .
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